Salvianolic acid Y

Description

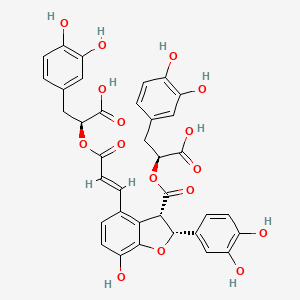

The exact mass of the compound this compound is 718.15338487 g/mol and the complexity rating of the compound is 1290. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-DUMGGQTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.

The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid

The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]

Phenylpropanoid Pathway

The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine-Derived Pathway

The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.

-

Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

Formation of Rosmarinic Acid

The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.

-

Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]

-

Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]

The overall pathway leading to rosmarinic acid is depicted in the following diagram:

Caption: Biosynthesis pathway of Rosmarinic Acid.

Proposed Biosynthesis of this compound

This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.

The Role of Laccases

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.

The proposed final step in the biosynthesis of this compound is illustrated below:

Caption: Proposed formation of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.

| Compound | Production System | Titer/Yield | Reference |

| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |

| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |

Experimental Protocols

Extraction and Quantification of Salvianolic Acids by HPLC

This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.

5.1.1. Sample Preparation

-

Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.

-

Extract the powder with 70% methanol (B129727) (v/v) using sonication for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Standard: A purified standard of this compound is required for accurate quantification.

Laccase Activity Assay

This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.

5.2.1. Reagents

-

100 mM Sodium acetate (B1210297) buffer (pH 5.0).

-

10 mM Rosmarinic acid solution in methanol.

-

Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.

-

Initiate the reaction by adding 100 µL of the laccase solution.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.

-

For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.

Structural Elucidation by NMR and CD Spectroscopy

The definitive identification of this compound requires advanced spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.

5.3.2. Circular Dichroism (CD) Spectroscopy

-

CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.

Regulatory Mechanisms

The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.

The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:

Caption: Regulatory network of Salvianolic Acid biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.

The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid

The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]

Phenylpropanoid Pathway

The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine-Derived Pathway

The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.

-

Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

Formation of Rosmarinic Acid

The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.

-

Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]

-

Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]

The overall pathway leading to rosmarinic acid is depicted in the following diagram:

Caption: Biosynthesis pathway of Rosmarinic Acid.

Proposed Biosynthesis of this compound

This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.

The Role of Laccases

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.

The proposed final step in the biosynthesis of this compound is illustrated below:

Caption: Proposed formation of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.

| Compound | Production System | Titer/Yield | Reference |

| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |

| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |

Experimental Protocols

Extraction and Quantification of Salvianolic Acids by HPLC

This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.

5.1.1. Sample Preparation

-

Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.

-

Extract the powder with 70% methanol (B129727) (v/v) using sonication for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Standard: A purified standard of this compound is required for accurate quantification.

Laccase Activity Assay

This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.

5.2.1. Reagents

-

100 mM Sodium acetate (B1210297) buffer (pH 5.0).

-

10 mM Rosmarinic acid solution in methanol.

-

Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.

-

Initiate the reaction by adding 100 µL of the laccase solution.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.

-

For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.

Structural Elucidation by NMR and CD Spectroscopy

The definitive identification of this compound requires advanced spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.

5.3.2. Circular Dichroism (CD) Spectroscopy

-

CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.

Regulatory Mechanisms

The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.

The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:

Caption: Regulatory network of Salvianolic Acid biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.

The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid

The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]

Phenylpropanoid Pathway

The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine-Derived Pathway

The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.

-

Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

Formation of Rosmarinic Acid

The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.

-

Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]

-

Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]

The overall pathway leading to rosmarinic acid is depicted in the following diagram:

Caption: Biosynthesis pathway of Rosmarinic Acid.

Proposed Biosynthesis of this compound

This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.

The Role of Laccases

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.

The proposed final step in the biosynthesis of this compound is illustrated below:

Caption: Proposed formation of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.

| Compound | Production System | Titer/Yield | Reference |

| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |

| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |

Experimental Protocols

Extraction and Quantification of Salvianolic Acids by HPLC

This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.

5.1.1. Sample Preparation

-

Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.

-

Extract the powder with 70% methanol (v/v) using sonication for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Standard: A purified standard of this compound is required for accurate quantification.

Laccase Activity Assay

This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.

5.2.1. Reagents

-

100 mM Sodium acetate buffer (pH 5.0).

-

10 mM Rosmarinic acid solution in methanol.

-

Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.

-

Initiate the reaction by adding 100 µL of the laccase solution.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.

-

For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.

Structural Elucidation by NMR and CD Spectroscopy

The definitive identification of this compound requires advanced spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.

5.3.2. Circular Dichroism (CD) Spectroscopy

-

CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.

Regulatory Mechanisms

The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.

The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:

Caption: Regulatory network of Salvianolic Acid biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.

This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C36H30O16 |

| Ionization Mode | HRESI-MS (Negative) |

| m/z | 717.1338 [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.48 | d | 8.8 |

| 3 | 4.45 | d | 8.8 |

| 5 | 6.70 | d | 8.4 |

| 6 | 6.88 | s | |

| 2' | 6.96 | d | 2.0 |

| 5' | 6.74 | d | 8.1 |

| 6' | 6.81 | dd | 8.1, 2.0 |

| 7' | 7.58 | d | 15.9 |

| 8' | 6.33 | d | 15.9 |

| 2'' | 5.17 | dd | 8.5, 4.4 |

| 3''a | 3.09 | dd | 14.4, 4.4 |

| 3''b | 2.94 | dd | 14.4, 8.5 |

| 2''' | 6.71 | d | 1.9 |

| 5''' | 6.64 | d | 8.0 |

| 6''' | 6.57 | dd | 8.0, 1.9 |

| 7''' | 5.00 | dd | 8.5, 4.5 |

| 8'''a | 3.08 | ov | |

| 8'''b | 2.93 | ov | |

| 2'''' | 6.48 | d | 1.9 |

| 5'''' | 6.56 | d | 8.1 |

| 6'''' | 6.52 | dd | 8.1, 1.9 |

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)

| Position | δC (ppm) |

| 2 | 88.0 |

| 3 | 57.2 |

| 4 | 132.0 |

| 5 | 118.2 |

| 6 | 110.1 |

| 7 | 144.5 |

| 8 | 145.9 |

| 9 | 127.3 |

| 1' | 128.0 |

| 2' | 116.8 |

| 3' | 146.0 |

| 4' | 146.4 |

| 5' | 116.2 |

| 6' | 122.2 |

| 7' | 147.2 |

| 8' | 115.0 |

| 9' | 168.6 |

| 1'' | 128.9 |

| 2'' | 74.2 |

| 3'' | 38.2 |

| 4'' | 145.8 |

| 5'' | 145.4 |

| 6'' | 117.8 |

| 7'' | 121.7 |

| 8'' | 173.8 |

| 1''' | 129.0 |

| 2''' | 116.9 |

| 3''' | 145.9 |

| 4''' | 145.3 |

| 5''' | 116.2 |

| 6''' | 120.9 |

| 7''' | 74.2 |

| 8''' | 38.2 |

| 9''' | 173.8 |

Experimental Protocols

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.

References

Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.

This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C36H30O16 |

| Ionization Mode | HRESI-MS (Negative) |

| m/z | 717.1338 [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.48 | d | 8.8 |

| 3 | 4.45 | d | 8.8 |

| 5 | 6.70 | d | 8.4 |

| 6 | 6.88 | s | |

| 2' | 6.96 | d | 2.0 |

| 5' | 6.74 | d | 8.1 |

| 6' | 6.81 | dd | 8.1, 2.0 |

| 7' | 7.58 | d | 15.9 |

| 8' | 6.33 | d | 15.9 |

| 2'' | 5.17 | dd | 8.5, 4.4 |

| 3''a | 3.09 | dd | 14.4, 4.4 |

| 3''b | 2.94 | dd | 14.4, 8.5 |

| 2''' | 6.71 | d | 1.9 |

| 5''' | 6.64 | d | 8.0 |

| 6''' | 6.57 | dd | 8.0, 1.9 |

| 7''' | 5.00 | dd | 8.5, 4.5 |

| 8'''a | 3.08 | ov | |

| 8'''b | 2.93 | ov | |

| 2'''' | 6.48 | d | 1.9 |

| 5'''' | 6.56 | d | 8.1 |

| 6'''' | 6.52 | dd | 8.1, 1.9 |

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)

| Position | δC (ppm) |

| 2 | 88.0 |

| 3 | 57.2 |

| 4 | 132.0 |

| 5 | 118.2 |

| 6 | 110.1 |

| 7 | 144.5 |

| 8 | 145.9 |

| 9 | 127.3 |

| 1' | 128.0 |

| 2' | 116.8 |

| 3' | 146.0 |

| 4' | 146.4 |

| 5' | 116.2 |

| 6' | 122.2 |

| 7' | 147.2 |

| 8' | 115.0 |

| 9' | 168.6 |

| 1'' | 128.9 |

| 2'' | 74.2 |

| 3'' | 38.2 |

| 4'' | 145.8 |

| 5'' | 145.4 |

| 6'' | 117.8 |

| 7'' | 121.7 |

| 8'' | 173.8 |

| 1''' | 129.0 |

| 2''' | 116.9 |

| 3''' | 145.9 |

| 4''' | 145.3 |

| 5''' | 116.2 |

| 6''' | 120.9 |

| 7''' | 74.2 |

| 8''' | 38.2 |

| 9''' | 173.8 |

Experimental Protocols

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.

References

Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.

This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C36H30O16 |

| Ionization Mode | HRESI-MS (Negative) |

| m/z | 717.1338 [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.48 | d | 8.8 |

| 3 | 4.45 | d | 8.8 |

| 5 | 6.70 | d | 8.4 |

| 6 | 6.88 | s | |

| 2' | 6.96 | d | 2.0 |

| 5' | 6.74 | d | 8.1 |

| 6' | 6.81 | dd | 8.1, 2.0 |

| 7' | 7.58 | d | 15.9 |

| 8' | 6.33 | d | 15.9 |

| 2'' | 5.17 | dd | 8.5, 4.4 |

| 3''a | 3.09 | dd | 14.4, 4.4 |

| 3''b | 2.94 | dd | 14.4, 8.5 |

| 2''' | 6.71 | d | 1.9 |

| 5''' | 6.64 | d | 8.0 |

| 6''' | 6.57 | dd | 8.0, 1.9 |

| 7''' | 5.00 | dd | 8.5, 4.5 |

| 8'''a | 3.08 | ov | |

| 8'''b | 2.93 | ov | |

| 2'''' | 6.48 | d | 1.9 |

| 5'''' | 6.56 | d | 8.1 |

| 6'''' | 6.52 | dd | 8.1, 1.9 |

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)

| Position | δC (ppm) |

| 2 | 88.0 |

| 3 | 57.2 |

| 4 | 132.0 |

| 5 | 118.2 |

| 6 | 110.1 |

| 7 | 144.5 |

| 8 | 145.9 |

| 9 | 127.3 |

| 1' | 128.0 |

| 2' | 116.8 |

| 3' | 146.0 |

| 4' | 146.4 |

| 5' | 116.2 |

| 6' | 122.2 |

| 7' | 147.2 |

| 8' | 115.0 |

| 9' | 168.6 |

| 1'' | 128.9 |

| 2'' | 74.2 |

| 3'' | 38.2 |

| 4'' | 145.8 |

| 5'' | 145.4 |

| 6'' | 117.8 |

| 7'' | 121.7 |

| 8'' | 173.8 |

| 1''' | 129.0 |

| 2''' | 116.9 |

| 3''' | 145.9 |

| 4''' | 145.3 |

| 5''' | 116.2 |

| 6''' | 120.9 |

| 7''' | 74.2 |

| 8''' | 38.2 |

| 9''' | 173.8 |

Experimental Protocols

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.

References

The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide

An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.

This compound: A Novel Neuroprotective Agent

This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.

Direct Evidence of Neuroprotection

In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]

Quantitative Data: In Vitro Neuroprotection

The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.

| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |

| This compound | Not Specified | 54.2 | [1] |

| Salvianolic acid B | Not Specified | 35.2 | [1] |

Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.

Biosynthesis of this compound

A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.

Core Neuroprotective Mechanisms of Salvianolic Acids

The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.

Mitigation of Oxidative Stress

A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]

-

Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]

-

Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

-

Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]

Inhibition of Apoptosis

Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.

-

Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Key Signaling Pathways Modulated by Salvianolic Acids

The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.

References

The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide

An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.

This compound: A Novel Neuroprotective Agent

This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.

Direct Evidence of Neuroprotection

In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]

Quantitative Data: In Vitro Neuroprotection

The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.

| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |

| This compound | Not Specified | 54.2 | [1] |

| Salvianolic acid B | Not Specified | 35.2 | [1] |

Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.

Biosynthesis of this compound

A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.

Core Neuroprotective Mechanisms of Salvianolic Acids

The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.

Mitigation of Oxidative Stress

A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]

-

Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]

-

Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

-

Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]

Inhibition of Apoptosis

Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.

-

Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Key Signaling Pathways Modulated by Salvianolic Acids

The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.

References

The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide

An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.

This compound: A Novel Neuroprotective Agent

This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.

Direct Evidence of Neuroprotection

In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]

Quantitative Data: In Vitro Neuroprotection

The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.

| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |

| This compound | Not Specified | 54.2 | [1] |

| Salvianolic acid B | Not Specified | 35.2 | [1] |

Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.

Biosynthesis of this compound

A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.

Core Neuroprotective Mechanisms of Salvianolic Acids

The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.

Mitigation of Oxidative Stress

A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]

-

Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]

-

Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

-

Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]

Inhibition of Apoptosis

Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.

-

Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Key Signaling Pathways Modulated by Salvianolic Acids

The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.

References

Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.

Structural Elucidation: An Epimeric Pair

This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.

Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.

Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B

| Property | This compound | Salvianolic Acid B |

| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |

| Molecular Weight | 718.62 g/mol | 718.62 g/mol |

| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |

| Appearance | White amorphous powder[1] | Not specified |

| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |

Comparative Biological Activities

While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.

Neuroprotective Effects

A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.

Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells

| Compound | Protection Rate (%) |

| This compound | 54.2[1] |

| Salvianolic Acid B | 35.2[1] |

Broad-Spectrum Activities of Salvianolic Acid B

Salvianolic acid B has been the subject of extensive research, revealing a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. It is known to modulate multiple signaling pathways, which are detailed in the following section.

Mechanisms of Action: Signaling Pathways

The biological activities of Salvianolic acid B are mediated through its interaction with several key intracellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the well-documented mechanisms of Salvianolic acid B provide a valuable framework for future research.

PI3K/Akt Signaling Pathway

Salvianolic acid B has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, growth, and proliferation. By influencing this pathway, Salvianolic acid B can exert pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy cells under stress.

References

- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Salvianolic acid B - (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.

Structural Elucidation: An Epimeric Pair

This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.

Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.

Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B

| Property | This compound | Salvianolic Acid B |

| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |

| Molecular Weight | 718.62 g/mol | 718.62 g/mol |

| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |

| Appearance | White amorphous powder[1] | Not specified |

| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |

Comparative Biological Activities

While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.

Neuroprotective Effects

A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.

Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells

| Compound | Protection Rate (%) |

| This compound | 54.2[1] |

| Salvianolic Acid B | 35.2[1] |

Broad-Spectrum Activities of Salvianolic Acid B

Salvianolic acid B has been the subject of extensive research, revealing a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. It is known to modulate multiple signaling pathways, which are detailed in the following section.

Mechanisms of Action: Signaling Pathways

The biological activities of Salvianolic acid B are mediated through its interaction with several key intracellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the well-documented mechanisms of Salvianolic acid B provide a valuable framework for future research.

PI3K/Akt Signaling Pathway

Salvianolic acid B has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, growth, and proliferation. By influencing this pathway, Salvianolic acid B can exert pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy cells under stress.

References

- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Salvianolic acid B - (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.

Structural Elucidation: An Epimeric Pair

This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.

Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.

Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B

| Property | This compound | Salvianolic Acid B |

| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |

| Molecular Weight | 718.62 g/mol | 718.62 g/mol |

| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |

| Appearance | White amorphous powder[1] | Not specified |

| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |

Comparative Biological Activities

While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.

Neuroprotective Effects

A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.

Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells

| Compound | Protection Rate (%) |

| This compound | 54.2[1] |

| Salvianolic Acid B | 35.2[1] |

Broad-Spectrum Activities of Salvianolic Acid B